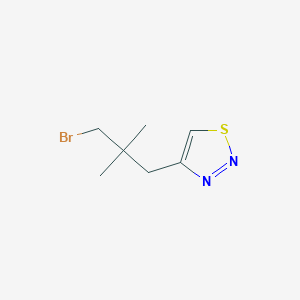![molecular formula C15H21ClO B13200077 [(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene is an organic compound with the molecular formula C15H21ClO. It is a derivative of benzene, where a 3-chloro-2-cyclopentylpropoxy group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-2-cyclopentylpropoxy)methyl]benzene typically involves the reaction of benzyl chloride with 3-chloro-2-cyclopentylpropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or sodium alkoxide in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(3-Chloro-2-cyclopentylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
類似化合物との比較
Similar Compounds
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene: Unique due to the presence of both a cyclopentyl and a chloropropoxy group attached to the benzene ring.
[(3-Chloro-2-methylpropoxy)methyl]benzene: Similar structure but with a methyl group instead of a cyclopentyl group.
[(3-Chloro-2-ethylpropoxy)methyl]benzene: Similar structure but with an ethyl group instead of a cyclopentyl group.
Uniqueness
This compound is unique due to the combination of its cyclopentyl and chloropropoxy substituents, which confer distinct chemical and physical properties compared to other similar compounds.
特性
分子式 |
C15H21ClO |
|---|---|
分子量 |
252.78 g/mol |
IUPAC名 |
(3-chloro-2-cyclopentylpropoxy)methylbenzene |
InChI |
InChI=1S/C15H21ClO/c16-10-15(14-8-4-5-9-14)12-17-11-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 |
InChIキー |
KIZNLCDWDKNFKK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(COCC2=CC=CC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)
![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
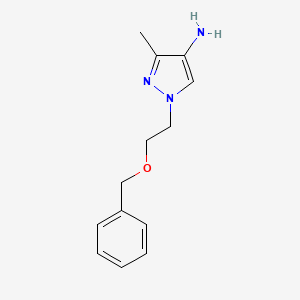
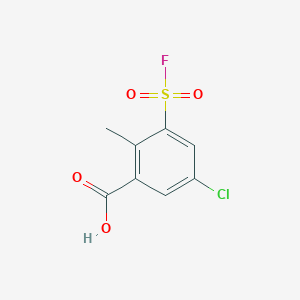
![{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13200024.png)
![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
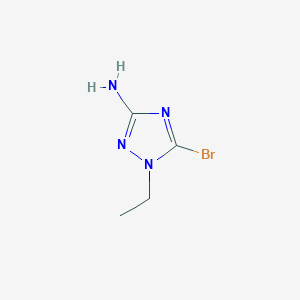
![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13200036.png)

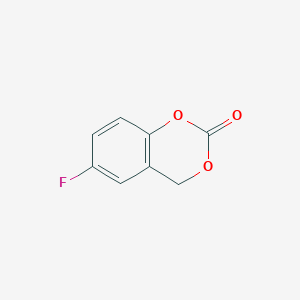
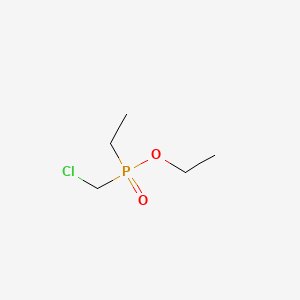
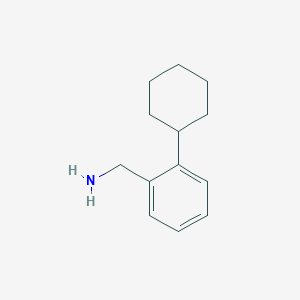
![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
